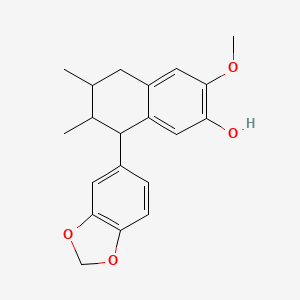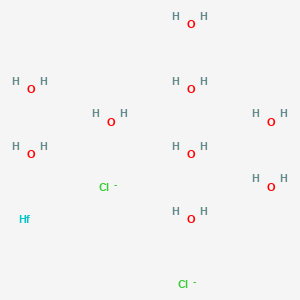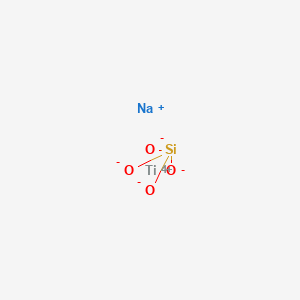
Sodium;titanium(4+);silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Titanium Silicate is a type of inorganic material that has been synthesized and characterized by physicochemical and spectroscopic tools . It is a layered sodium titanosilicate containing TiO5 square pyramids .
Synthesis Analysis
The compound, Sodium Titanium Silicate (Na2TiSiO5, H2O), was synthesized by mixing titanium(IV) chloride and sodium silicate, adjusting the pH at 6.5 and 7.0 of the solution mixture . At pH 6.5, a white product was obtained and at pH 7.0 a pink product was isolated .Molecular Structure Analysis
Natisite (Na2TiSiO5) is a layered sodium titanosilicate containing TiO5 square pyramids . The structure evolution of natisite in water and acid solutions is the basis for its potential applications .Chemical Reactions Analysis
The compound is highly stable towards thermal, chemical, and total radiation dose of 64 kGy . The study of the exchange capacity of the material towards different alkali and alkaline earth metal ions showed that the sorption capacities of the alkali metal ions were greater than those of alkaline earth metal ions .Physical And Chemical Properties Analysis
The compound is highly stable towards thermal, chemical, and total radiation dose of 64 kGy . The study of the exchange capacity of the material towards different alkali and alkaline earth metal ions showed that the sorption capacities of the alkali metal ions were greater than those of alkaline earth metal ions .Direcciones Futuras
Propiedades
IUPAC Name |
sodium;titanium(4+);silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.O4Si.Ti/c;1-5(2,3)4;/q+1;-4;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQKFMYJTOVAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO4SiTi+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721343 |
Source


|
| Record name | sodium;titanium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;titanium(4+);silicate | |
CAS RN |
12034-35-4 |
Source


|
| Record name | sodium;titanium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


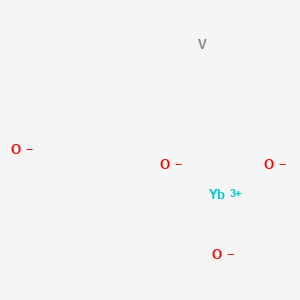


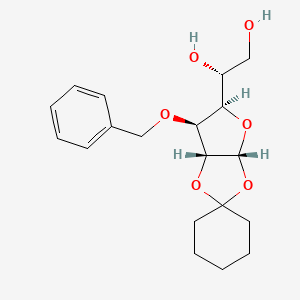
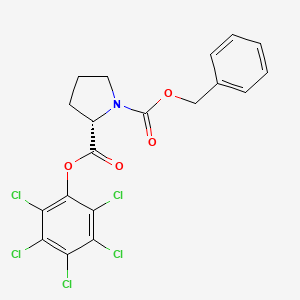
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)
